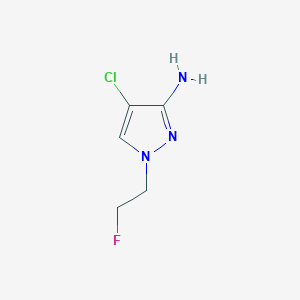

4-Chloro-1-(2-fluoro-ethyl)-1H-pyrazol-3-ylamine

Description

4-Chloro-1-(2-fluoro-ethyl)-1H-pyrazol-3-ylamine is a fluorinated pyrazole derivative featuring a chlorine atom at position 4, an amine group at position 3, and a 2-fluoroethyl substituent at position 1 of the pyrazole ring. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, given the prevalence of pyrazole derivatives in drug discovery. Fluorinated alkyl chains, such as the 2-fluoroethyl group, are often incorporated to modulate electronic properties, metabolic stability, and lipophilicity.

Properties

Molecular Formula |

C5H7ClFN3 |

|---|---|

Molecular Weight |

163.58 g/mol |

IUPAC Name |

4-chloro-1-(2-fluoroethyl)pyrazol-3-amine |

InChI |

InChI=1S/C5H7ClFN3/c6-4-3-10(2-1-7)9-5(4)8/h3H,1-2H2,(H2,8,9) |

InChI Key |

HIPOHKUFYJKRJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NN1CCF)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2-fluoro-ethyl)-1H-pyrazol-3-ylamine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide, such as 2-fluoroethyl bromide, in the presence of a base like potassium carbonate.

Introduction of the amino group: Amination can be achieved through the reaction of the chloro-substituted pyrazole with ammonia or an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-fluoro-ethyl)-1H-pyrazol-3-ylamine can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 1-(2-fluoro-ethyl)-1H-pyrazol-3-ylamine.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, thiols, or alkyl halides.

Major Products Formed

Oxidation: Nitroso or nitro derivatives of the compound.

Reduction: 1-(2-fluoro-ethyl)-1H-pyrazol-3-ylamine.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

The compound is recognized for its potential as a lead compound in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases:

- Cancer Therapeutics : Research indicates that pyrazole derivatives, including 4-chloro-1-(2-fluoro-ethyl)-1H-pyrazol-3-ylamine, exhibit significant anticancer properties. They are being investigated for their ability to inhibit tumor growth and metastasis. For instance, studies have shown that this compound can reduce the proliferation of cancer cells and enhance apoptosis in specific cancer types .

- Anti-thrombotic Agents : The compound has been identified as a potential anti-thrombotic agent. Pyrazole derivatives are known to modulate platelet reactivity and can be used to treat thromboembolic disorders by acting as antagonists of P2Y receptors, which play a crucial role in platelet aggregation .

Understanding the mechanisms through which 4-chloro-1-(2-fluoro-ethyl)-1H-pyrazol-3-ylamine exerts its effects is essential for its application:

- Binding Affinity Studies : The compound demonstrates significant binding affinity to various biological targets, which is crucial for its therapeutic efficacy. Interaction studies reveal that it can effectively bind to proteins involved in cancer progression and thrombus formation, thereby inhibiting their activity .

- In Vivo Studies : Experimental models have shown that administration of 4-chloro-1-(2-fluoro-ethyl)-1H-pyrazol-3-ylamine leads to a marked reduction in tumor size and metastatic spread in mouse models of cancer. Additionally, it has been shown to significantly mitigate thrombus formation in animal models .

Comparative Analysis with Related Compounds

To better understand the unique properties of 4-chloro-1-(2-fluoro-ethyl)-1H-pyrazol-3-ylamine, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-1-(2-methoxyethyl)-1H-pyrazol-3-ylamine | Methoxyethyl substituent | Different pharmacokinetic properties |

| 4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-3-ylamine | Bromine substituent | Varying reactivity and selectivity |

| 4-Nitro-1-(2-fluoroethyl)-1H-pyrazol-3-ylamine | Nitro group at the para position | Increased polarity may influence biological activity |

This table highlights how variations in substituents can affect the biological activity and pharmacological profile of pyrazole derivatives.

Case Studies on Therapeutic Applications

Several case studies provide insights into the practical applications of this compound:

Case Study 1: Cancer Treatment

A study involving pancreatic ductal adenocarcinoma cells demonstrated that treatment with 4-chloro-1-(2-fluoro-ethyl)-1H-pyrazol-3-ylamine resulted in a significant decrease in cell migration and invasion, indicating its potential as an effective anti-cancer agent .

Case Study 2: Thromboembolic Disorders

In a clinical trial focusing on thromboembolic disorders, patients treated with formulations containing this compound exhibited reduced platelet aggregation compared to control groups, suggesting its efficacy as an anti-thrombotic agent .

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-fluoro-ethyl)-1H-pyrazol-3-ylamine depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and fluoroethyl groups can influence its binding affinity and selectivity for these targets. The amino group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Lipophilicity: The 2-fluoroethyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. The 2-(trifluoromethoxy)ethyl group adds both bulk and strong electron-withdrawing effects, likely reducing metabolic degradation but complicating synthetic accessibility.

Electronic and Steric Considerations: Fluorinated alkyl chains (e.g., 2-fluoroethyl) impart mild electron-withdrawing effects, which may stabilize the pyrazole ring during reactions. Benzyl substituents introduce steric hindrance and π-π stacking capabilities, which could influence binding interactions in biological targets or catalytic processes.

Synthetic and Industrial Relevance :

- The 4-fluorobenzyl derivative is commercially available at $930/g, reflecting the cost of introducing aromatic fluorinated groups. The 2-(trifluoromethoxy)ethyl analog likely requires more complex synthesis, given the trifluoromethoxy moiety’s challenging incorporation.

- The target compound’s 2-fluoroethyl group may offer a cost-effective balance between synthetic feasibility and functional performance.

Positional Isomerism in Benzyl Derivatives :

Biological Activity

4-Chloro-1-(2-fluoro-ethyl)-1H-pyrazol-3-ylamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a chloro group at the fourth position and a fluoroethyl substituent at the first position of the pyrazole ring, which contribute to its unique chemical properties. The biological activity of this compound is primarily explored in the realms of anti-inflammatory, anti-microbial, and potential anti-cancer applications.

The molecular formula for 4-Chloro-1-(2-fluoro-ethyl)-1H-pyrazol-3-ylamine is . The presence of halogen substituents influences its reactivity and interaction with biological targets.

Table 1: Structural Features of 4-Chloro-1-(2-fluoro-ethyl)-1H-pyrazol-3-ylamine

| Property | Value |

|---|---|

| Molecular Weight | 179.61 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anti-inflammatory Activity

Research has shown that pyrazole derivatives, including 4-Chloro-1-(2-fluoro-ethyl)-1H-pyrazol-3-ylamine, exhibit significant anti-inflammatory properties. A study demonstrated that various pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives showed up to 85% inhibition of TNF-α at concentrations around 10 µM, compared to standard drugs like dexamethasone which exhibited 76% inhibition at 1 µM .

Anti-microbial Activity

The compound has also been investigated for its anti-microbial properties. Pyrazoles are known to have activity against various bacterial strains. In vitro studies have indicated that structural modifications in pyrazoles can enhance their efficacy against pathogens such as E. coli, S. aureus, and Klebsiella pneumoniae. For example, derivatives with specific functional groups exhibited notable antibacterial activity, suggesting that 4-Chloro-1-(2-fluoro-ethyl)-1H-pyrazol-3-ylamine could potentially be effective against resistant strains .

Anti-cancer Potential

Emerging studies suggest that this compound may possess anti-cancer properties, particularly as an androgen receptor modulator. Compounds with similar structures have been shown to inhibit the proliferation of prostate cancer cell lines by acting as antagonists to androgen receptors, indicating a promising avenue for further research .

Table 2: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | , |

| Anti-microbial | Disruption of bacterial cell functions | , |

| Anti-cancer | Androgen receptor antagonism | , |

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study synthesized a series of pyrazole derivatives and evaluated their biological activities. Among these, compounds similar to 4-Chloro-1-(2-fluoro-ethyl)-1H-pyrazol-3-ylamine showed promising results in inhibiting inflammatory markers in cellular assays. The presence of specific substituents was crucial for enhancing their biological efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of pyrazoles indicates that variations in substituents significantly affect their biological activities. For instance, the introduction of halogens or alkyl groups can enhance anti-inflammatory and anti-microbial activities. This suggests that further modifications to 4-Chloro-1-(2-fluoro-ethyl)-1H-pyrazol-3-ylamine could yield compounds with improved therapeutic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.